Di[1,1'-biphenyl]-2-yl octadecyl phosphite
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Overview
Description
Di[1,1’-biphenyl]-2-yl octadecyl phosphite is an organophosphorus compound with the molecular formula C42H63O3P. It is commonly used as an antioxidant stabilizer in various polymer applications, particularly in polyolefins like polypropylene and polyethylene . This compound helps to prevent the degradation of polymers by inhibiting oxidative processes, thereby extending the lifespan and maintaining the physical properties of the materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di[1,1’-biphenyl]-2-yl octadecyl phosphite typically involves the reaction of 1,1’-biphenyl-2-yl phosphorodichloridite with octadecanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of Di[1,1’-biphenyl]-2-yl octadecyl phosphite is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production with enhanced control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Di[1,1’-biphenyl]-2-yl octadecyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid and the corresponding alcohol.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: This reaction typically occurs under acidic or basic conditions.
Substitution: Various nucleophiles can be used to replace the phosphite group.
Major Products Formed
Oxidation: The major product is the corresponding phosphate.
Hydrolysis: The products are phosphorous acid and octadecanol.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Di[1,1’-biphenyl]-2-yl octadecyl phosphite is widely used in scientific research due to its antioxidant properties. Some of its applications include:
Polymer Chemistry: It is used as a stabilizer to prevent the degradation of polymers during processing and in end-use applications.
Biological Research: It is studied for its potential effects on cell growth and viability, particularly in the context of its degradation products.
Industrial Applications: It is used in the manufacturing of single-use bioprocessing equipment to ensure the stability and functionality of the materials.
Mechanism of Action
The primary mechanism by which Di[1,1’-biphenyl]-2-yl octadecyl phosphite exerts its effects is through its antioxidant activity. It functions by decomposing hydroperoxides, which are intermediates in the oxidative degradation of polymers. This decomposition prevents the formation of free radicals that can cause further degradation . The compound’s effectiveness is influenced by the electron-acceptor ability and bulk of the groups bound to phosphorus .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4-di-tert-butylphenyl)phosphate: Another phosphite antioxidant used in polymer stabilization.
3,3’,5,5’-Tetra-tert-butyl-2,2’-dihydroxybiphenylphosphate: A structurally related compound with similar antioxidant properties.
Uniqueness
Di[1,1’-biphenyl]-2-yl octadecyl phosphite is unique due to its specific structure, which provides a balance between steric hindrance and reactivity. This balance makes it particularly effective in stabilizing polymers against oxidative degradation while maintaining compatibility with various polymer matrices .
Properties
CAS No. |
100781-89-3 |
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Molecular Formula |
C42H55O3P |
Molecular Weight |
638.9 g/mol |
IUPAC Name |
octadecyl bis(2-phenylphenyl) phosphite |
InChI |
InChI=1S/C42H55O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-36-43-46(44-41-34-25-23-32-39(41)37-28-19-17-20-29-37)45-42-35-26-24-33-40(42)38-30-21-18-22-31-38/h17-26,28-35H,2-16,27,36H2,1H3 |
InChI Key |
YRESRCYMPRGTML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(OC1=CC=CC=C1C2=CC=CC=C2)OC3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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